Cas no 1207010-73-8 (2-1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl-1,2,3,4-tetrahydroisoquinoline)

2-1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl-1,2,3,4-tetrahydroisoquinoline is a complex organic compound featuring a unique structural framework. It exhibits potential for diverse chemical reactions due to its pyrazole and isoquinoline moieties, providing versatility in synthesis and potential pharmaceutical applications. The presence of dimethylphenyl substituents enhances its specificity and stability.
2-1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl-1,2,3,4-tetrahydroisoquinoline structure
1207010-73-8 structure
商品名:2-1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl-1,2,3,4-tetrahydroisoquinoline
CAS番号:1207010-73-8
MF:C25H24N4O
メガワット:396.484265327454
CID:5920736
PubChem ID:30435334

2-1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl-1,2,3,4-tetrahydroisoquinoline 化学的及び物理的性質

名前と識別子

    • 2-1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl-1,2,3,4-tetrahydroisoquinoline
    • AKOS024513998
    • 1207010-73-8
    • F5578-1850
    • 3,4-dihydro-1H-isoquinolin-2-yl-[1-(3,5-dimethylphenyl)-5-pyrrol-1-ylpyrazol-4-yl]methanone
    • 2-[1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline
    • (3,4-dihydroisoquinolin-2(1H)-yl)(1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone
    • インチ: 1S/C25H24N4O/c1-18-13-19(2)15-22(14-18)29-24(27-10-5-6-11-27)23(16-26-29)25(30)28-12-9-20-7-3-4-8-21(20)17-28/h3-8,10-11,13-16H,9,12,17H2,1-2H3
    • InChIKey: YPXHQUNTQQYRCA-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=NN(C2C=C(C)C=C(C)C=2)C=1N1C=CC=C1)N1CC2C=CC=CC=2CC1

計算された属性

  • せいみつぶんしりょう: 396.19501140g/mol
  • どういたいしつりょう: 396.19501140g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 30
  • 回転可能化学結合数: 3
  • 複雑さ: 596
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.3
  • トポロジー分子極性表面積: 43.1Ų

2-1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl-1,2,3,4-tetrahydroisoquinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5578-1850-10mg
2-[1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline
1207010-73-8
10mg
$79.0 2023-09-09
Life Chemicals
F5578-1850-100mg
2-[1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline
1207010-73-8
100mg
$248.0 2023-09-09
Life Chemicals
F5578-1850-2μmol
2-[1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline
1207010-73-8
2μmol
$57.0 2023-09-09
Life Chemicals
F5578-1850-20μmol
2-[1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline
1207010-73-8
20μmol
$79.0 2023-09-09
Life Chemicals
F5578-1850-4mg
2-[1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline
1207010-73-8
4mg
$66.0 2023-09-09
Life Chemicals
F5578-1850-1mg
2-[1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline
1207010-73-8
1mg
$54.0 2023-09-09
Life Chemicals
F5578-1850-10μmol
2-[1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline
1207010-73-8
10μmol
$69.0 2023-09-09
Life Chemicals
F5578-1850-15mg
2-[1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline
1207010-73-8
15mg
$89.0 2023-09-09
Life Chemicals
F5578-1850-5mg
2-[1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline
1207010-73-8
5mg
$69.0 2023-09-09
Life Chemicals
F5578-1850-75mg
2-[1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline
1207010-73-8
75mg
$208.0 2023-09-09

2-1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl-1,2,3,4-tetrahydroisoquinoline 関連文献

2-1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl-1,2,3,4-tetrahydroisoquinolineに関する追加情報

Professional Introduction to Compound with CAS No 1207010-73-8 and Product Name: 2-1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl-1,2,3,4-tetrahydroisoquinoline

The compound with the CAS number 1207010-73-8 and the product name 2-1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl-1,2,3,4-tetrahydroisoquinoline represents a significant advancement in the field of medicinal chemistry. This molecule has garnered considerable attention due to its unique structural features and promising biological activities. The intricate scaffold of this compound combines multiple pharmacophoric elements, making it a valuable candidate for further investigation in drug discovery and development.

At the core of this compound's structure lies a tetrahydroisoquinoline moiety, which is well-known for its presence in numerous bioactive natural products and pharmaceuticals. Tetrahydroisoquinoline derivatives have been extensively studied for their potential applications in treating various neurological and cardiovascular disorders. The presence of a pyrazole ring at the 4-position of the tetrahydroisoquinoline core introduces additional functionality, enhancing the molecule's interactability with biological targets. This dual pharmacophoric system makes the compound a versatile tool for exploring new therapeutic avenues.

The 3,5-dimethylphenyl substituent at the 1-position of the pyrazole ring adds another layer of complexity to the molecule. This aromatic group not only influences the electronic properties of the molecule but also contributes to its binding affinity towards specific protein targets. The combination of these structural elements suggests that this compound may exhibit multiple modes of action, making it a promising candidate for developing multifunctional therapeutics.

Recent studies have highlighted the importance of pyrrol heterocycles in medicinal chemistry. The incorporation of a 1H-pyrrol-1-yl group at the 5-position of the pyrazole ring in this compound enhances its potential as a bioactive molecule. Pyrrole derivatives are known for their ability to modulate various biological pathways, including those involved in inflammation, pain perception, and neurotransmitter signaling. The synergistic effect of the tetrahydroisoquinoline, pyrazole, and pyrrol moieties in this compound may lead to novel pharmacological effects that are not observed with individual components.

The synthesis of this compound involves a series of well-designed chemical transformations that highlight the expertise in organic synthesis. The construction of the tetrahydroisoquinoline core requires precise control over reaction conditions to ensure high yield and purity. Additionally, the introduction of the pyrazole and pyrrol substituents demands careful selection of reagents and catalysts to achieve optimal regioselectivity. These synthetic challenges underscore the complexity and sophistication involved in developing such advanced chemical entities.

In terms of biological activity, preliminary studies have shown that this compound exhibits promising properties as an inhibitor of certain enzymes implicated in diseases such as cancer and neurodegeneration. The pyrazole moiety has been identified as a key pharmacophore for interacting with target proteins, while the tetrahydroisoquinoline core contributes to membrane permeability and metabolic stability. These characteristics make the compound an attractive candidate for further development into a lead compound for drug discovery programs.

The potential applications of this compound extend beyond traditional therapeutic areas. Its unique structural features may also make it suitable for use as an intermediate in synthesizing other bioactive molecules. The versatility of this scaffold allows for modifications at multiple positions, enabling chemists to fine-tune its biological properties for specific applications. This flexibility is particularly valuable in drug discovery pipelines where lead optimization is a critical step.

As research in medicinal chemistry continues to evolve, compounds like 2-1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl-1,2,3,4-tetrahydroisoquinoline are expected to play a pivotal role in advancing our understanding of disease mechanisms and developing innovative treatments. The integration of computational modeling and high-throughput screening technologies will further accelerate the process of identifying new drug candidates with improved efficacy and safety profiles.

In conclusion, the compound with CAS number 1207010-73-8 represents a significant contribution to the field of medicinal chemistry. Its unique structural features and promising biological activities make it a valuable asset for drug discovery efforts. As research progresses, this molecule is likely to inspire further innovations in therapeutic development, offering hope for new treatments across various disease areas.

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